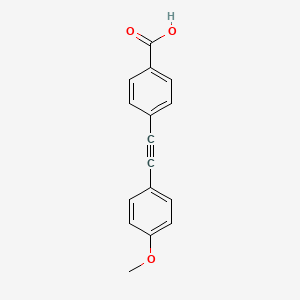

4-(4-Methoxy-phenylethynyl)-benzoic acid

説明

Structure

3D Structure

特性

分子式 |

C16H12O3 |

|---|---|

分子量 |

252.26 g/mol |

IUPAC名 |

4-[2-(4-methoxyphenyl)ethynyl]benzoic acid |

InChI |

InChI=1S/C16H12O3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h4-11H,1H3,(H,17,18) |

InChIキー |

XPGDOEMLMDQPGP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |

製品の起源 |

United States |

Synthetic Pathways and Chemical Transformations of 4 4 Methoxy Phenylethynyl Benzoic Acid

Strategies for the Construction of the Arylethynylbenzoic Acid Scaffold

The core structure of 4-(4-Methoxy-phenylethynyl)-benzoic acid is typically assembled through carbon-carbon bond-forming reactions that couple an aromatic ring with a terminal alkyne. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

Palladium-Catalyzed Cross-Coupling Methodologies, including Sonogashira Reaction Variants

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. numberanalytics.comwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.orglibretexts.org

The synthesis of this compound via a Sonogashira coupling generally involves the reaction of a 4-halobenzoic acid derivative (commonly 4-iodobenzoic acid or 4-bromobenzoic acid) with 4-ethynylanisole (B14333). The reactivity of the aryl halide is a crucial factor, with the order of reactivity being I > Br > Cl. wikipedia.org For instance, the coupling of 4-iodobenzoic acid with 4-ethynylanisole can be achieved under mild conditions, often at room temperature. wikipedia.org

A typical procedure involves dissolving the 4-halobenzoic acid and 4-ethynylanisole in a suitable solvent, such as an amine (which also acts as the base) or a mixture of solvents like DMF or THF with an amine base (e.g., triethylamine (B128534) or diisopropylamine). wikipedia.org A palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) salt, typically copper(I) iodide (CuI), are then added. The reaction is usually carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 4-Iodobenzoic acid | 4-Ethynylanisole | PdCl₂(PPh₃)₂, CuI | Triethylamine | Triethylamine/THF | Room Temp. | High | wikipedia.orglibretexts.org |

| 4-Bromobenzoic acid | 4-Ethynylanisole | Pd(PPh₃)₄, CuI | Diisopropylamine | DMF | 80-100 °C | Good to High | wikipedia.org |

| Methyl 4-iodobenzoate | 4-Ethynylanisole | Pd(OAc)₂, PPh₃, CuI | Triethylamine | DMF | 60 °C | High | walisongo.ac.id |

Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. libretexts.org These methods often employ a palladium catalyst with specific ligands and a suitable base. libretexts.org

Exploration of Alternative Ethynylation and Aromatic Coupling Techniques

While the Sonogashira reaction is the most common method, other cross-coupling strategies can be envisioned for the synthesis of the this compound scaffold.

One such alternative is the Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govbeilstein-journals.org In the context of synthesizing the target molecule, this could involve the coupling of a 4-(alkynyl)zinc reagent with a 4-halobenzoic acid derivative or the reaction of a 4-(carboxy)phenylzinc halide with a 1-halo-4-methoxy-2-phenylethyne. The Negishi coupling is known for its high functional group tolerance. beilstein-journals.org

Another potential route is through decarboxylative coupling reactions . These reactions involve the coupling of a carboxylic acid with another partner, with the extrusion of carbon dioxide. nih.govresearchgate.netnih.gov For example, a substituted benzoic acid could be coupled with an alkynyl carboxylic acid. nih.gov This approach is gaining attention as a more sustainable alternative to traditional cross-coupling methods that require the pre-functionalization of one of the coupling partners.

Derivatization Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle that allows for a wide range of chemical transformations, leading to the synthesis of diverse derivatives.

Esterification and Amidation Reactions for Diverse Functionalization

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. youtube.com For instance, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid would yield methyl 4-(4-methoxy-phenylethynyl)benzoate and ethyl 4-(4-methoxy-phenylethynyl)benzoate, respectively.

| Carboxylic Acid | Alcohol/Amine | Coupling Agent/Catalyst | Product | Yield | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | Methyl Benzoate | Good | youtube.comprepchem.com |

| 4-Hydroxybenzoic acid | Ethyl Bromide | K₂CO₃ | Ethyl 4-hydroxybenzoate | Good | mdpi.com |

| Benzoic Acid | Aniline | TiCl₄ | N-Phenylbenzamide | 98% | nih.gov |

| 4-Nitrobenzoic acid | Aniline | Dicyclohexylcarbodiimide (B1669883) (DCC) | N-Phenyl-4-nitrobenzamide | High | researchgate.net |

| 3-Amino-4-methoxybenzoic acid | 4-Chloroaniline | DIC, HOBt | N-(4-chlorophenyl)-3-amino-4-methoxybenzamide | Good | nih.gov |

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid. researchgate.netnih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov Direct amidation can also be achieved using catalysts such as titanium(IV) chloride. nih.gov

Formation of Activated Intermediates (e.g., Anhydrides, Acid Chlorides)

For reactions that require a more reactive electrophile, the carboxylic acid can be converted into activated intermediates such as acid chlorides or anhydrides.

Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). guidechem.comchemicalbook.comyoutube.com For example, reacting this compound with thionyl chloride, often with a catalytic amount of DMF, would yield 4-(4-methoxy-phenylethynyl)benzoyl chloride. guidechem.com This acid chloride is a highly reactive intermediate that can readily react with a variety of nucleophiles to form esters, amides, and other derivatives.

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a dehydrating agent like acetic anhydride (B1165640). Benzoic anhydride, for example, can be prepared from benzoic acid and acetic anhydride. It is plausible that 4-(4-methoxy-phenylethynyl)benzoic anhydride could be synthesized via a similar route.

Mechanistic Investigations of Synthetic Reactions and Compound Reactivity

The mechanism of the Sonogashira reaction has been extensively studied and is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. numberanalytics.comlibretexts.org

The Palladium Cycle:

Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex, displacing the halide.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. numberanalytics.com

The Copper Cycle:

Acid-Base Reaction: The amine base deprotonates the terminal alkyne (4-ethynylanisole) to form an acetylide anion.

Formation of Copper Acetylide: The acetylide anion then coordinates with the Cu(I) salt to form a copper acetylide species. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex. numberanalytics.com

In copper-free Sonogashira reactions, the mechanism is believed to proceed without the copper acetylide intermediate. Instead, the palladium complex coordinates directly with the alkyne, followed by deprotonation by the base to form a palladium acetylide intermediate, which then undergoes reductive elimination. wikipedia.orglibretexts.org

The reactivity of the carboxylic acid functionality in esterification and amidation reactions is governed by the electrophilicity of the carbonyl carbon. In acid-catalyzed esterification (Fischer esterification), the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com In amide formation using coupling agents, the carboxylic acid is converted into a more reactive intermediate (e.g., an O-acylisourea in the case of DCC), which is then readily attacked by the amine nucleophile. The conversion to an even more reactive acid chloride significantly enhances the rate of reaction with nucleophiles.

Reaction Mechanisms Pertaining to Alkyne Functionalization

The internal alkyne C≡C triple bond is a region of high electron density, making it susceptible to a range of additions and cycloaddition reactions. Modern synthetic methods, particularly those employing transition metal catalysis, provide powerful tools for the selective functionalization of this moiety.

π-Acid Catalysis (Hydrofunctionalization): Gold(I) complexes are particularly effective π-acidic catalysts that can activate alkynes toward nucleophilic attack. mdpi.comacs.org The general mechanism involves the coordination of the cationic gold(I) catalyst to the alkyne, forming a π-complex. This coordination renders the alkyne more electrophilic and susceptible to attack by a nucleophile (H-Nu). mdpi.com The subsequent steps involve the nucleophilic addition to one of the alkyne carbons, followed by a protodeauration step that releases the product and regenerates the active gold catalyst. researchgate.net

For an unsymmetrical internal alkyne like this compound, the regioselectivity of the nucleophilic attack is governed by electronic effects. The nucleophile preferentially attacks the alkyne carbon that can better stabilize the developing partial positive charge in the transition state. mdpi.com In this molecule, the 4-methoxyphenyl (B3050149) group is strongly electron-donating, while the 4-carboxyphenyl group is electron-withdrawing. Therefore, the attack is directed to the carbon atom adjacent to the methoxy-substituted ring. For example, in a gold-catalyzed hydration reaction, this regioselectivity would lead to the formation of a specific β-keto acid derivative. mdpi.com

Radical Difunctionalization: Photoredox catalysis has enabled novel methods for the difunctionalization of alkynes under mild conditions. nih.govchemrxiv.org These reactions often proceed through a radical mechanism where a radical species adds across the alkyne to form a vinyl radical intermediate. This intermediate can then be trapped by another reagent to install a second functional group. mdpi.comresearchgate.net The stereoselectivity of these reactions (E- or Z-alkene formation) can often be controlled by the reaction conditions. researchgate.net

Cycloaddition Reactions: The alkyne can also participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. beilstein-journals.org This reaction provides a highly efficient and modular approach to linking the diarylalkyne core to other molecular fragments. Other cycloaddition pathways, such as the Diels-Alder reaction (where the alkyne acts as a dienophile), are also possible for constructing new ring systems. libretexts.orgacgpubs.org

Table 1:| Reaction Type | Key Reagents/Catalyst | Mechanism Type | Typical Product |

|---|---|---|---|

| Hydrofunctionalization (e.g., Hydration) | H₂O, Gold(I) catalyst | π-Acid Catalysis / Nucleophilic Addition | β-Keto acid |

| Radical Difunctionalization | Radical Initiator, Trapping Agent, Photocatalyst | Radical Addition | Multisubstituted Alkenes nih.gov |

| [3+2] Cycloaddition | Organic Azides, Copper(I) catalyst | Pericyclic | 1,4,5-Trisubstituted 1,2,3-Triazole beilstein-journals.org |

Pathways of Carboxylic Acid Transformations (e.g., Decarboxylation by Electrophilic Aromatic Substitution in Related Systems)

The carboxylic acid group is a versatile functional handle. While it can undergo classical transformations like esterification and amidation, modern synthetic chemistry has focused on its use in decarboxylative coupling reactions, where the entire carboxyl group is replaced. rsc.org

Photoredox-Catalyzed Decarboxylation: A powerful and mild method for the transformation of aryl carboxylic acids involves visible-light-mediated photoredox catalysis. nih.govresearchgate.net The general mechanism begins with the deprotonation of the carboxylic acid to form a carboxylate. This carboxylate is then oxidized by an excited-state photocatalyst via a single-electron transfer (SET). The resulting aroyloxy radical is highly unstable and rapidly undergoes decarboxylation (loss of CO₂) to generate an aryl radical. nih.govresearchgate.net

This highly reactive aryl radical can then be engaged in a variety of bond-forming events. For instance, it can be trapped by another aromatic system to form biaryls or coupled with other partners in the presence of a transition metal catalyst. nih.govnih.gov This approach effectively uses the carboxylic acid as a traceless directing group and a synthetic equivalent of an aryl halide or organometallic reagent. researchgate.net

Table 2:| Transformation | Key Reagents/Catalyst | Intermediate | General Product |

|---|---|---|---|

| Decarboxylative Arylation | Photocatalyst (e.g., Ir or Ru complex), Arene | Aryl Radical | Biaryl Compound nih.gov |

| Decarboxylative Alkenylation | Ni or Fe Catalyst, Alkenylzinc Reagent | Aryl-Metal Species | Styrene Derivative nih.gov |

| Decarboxylative Alkynylation | Ni or Fe Catalyst, Alkynyl Grignard Reagent | Aryl-Metal Species | Diarylalkyne nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on Substituted Phenyl Rings

The two phenyl rings in the molecule exhibit different reactivities toward aromatic substitution due to the electronic nature of their respective substituents. wikipedia.org

Electrophilic Aromatic Substitution (EAS): The rate and regioselectivity of EAS reactions are dictated by the activating or deactivating nature of the groups attached to the ring. wikipedia.orglibretexts.org

Methoxy-substituted Phenyl Ring: This ring contains the methoxy (B1213986) group (-OCH₃), which is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. organicchemistrytutor.com While the large (4-carboxyphenylethynyl) group attached to the para position is deactivating, the strong activating effect of the methoxy group dominates. Therefore, this ring is the more reactive of the two, and electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) will occur preferentially at the positions ortho to the methoxy group. unizin.org

Table 3:| Ring System | Key Substituent | Effect on Reactivity | Directing Effect | Predicted Major Site of Substitution |

|---|---|---|---|---|

| 4-Methoxyphenyl | -OCH₃ | Activating | Ortho, Para organicchemistrytutor.com | Ortho to the -OCH₃ group |

| 4-Carboxyphenyl | -COOH | Deactivating | Meta libretexts.org | Meta to the -COOH group (reaction is disfavored) |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, typically proceeding via the SNAr mechanism, is much less common than EAS and has stringent requirements. chemistrysteps.com The reaction requires an aryl ring to be electron-deficient and to possess a good leaving group (such as a halide). uomustansiriyah.edu.iqlibretexts.org The electron deficiency is achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to the leaving group. lumenlearning.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org

The parent molecule, this compound, does not possess a suitable leaving group or the necessary strong electron-withdrawing groups to undergo NAS under typical conditions. For such a reaction to occur, the molecule would first need to be modified, for example, by introducing a halogen onto one of the rings and subsequently installing a nitro group via an EAS reaction.

Despite a comprehensive search for experimental spectroscopic data for the compound This compound , the specific detailed research findings required to construct the requested article are not available in publicly accessible scientific literature. While general spectroscopic information for fragments of the molecule, such as 4-methoxybenzoic acid, is obtainable, the data for the complete structure as specified in the prompt could not be located.

The user's explicit instructions to focus solely on "this compound" and to include detailed research findings and data tables for various spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman) cannot be fulfilled without access to primary experimental data from peer-reviewed scientific sources. An article generated without this foundational data would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to provide the requested article at this time. Should peer-reviewed literature containing the necessary experimental characterization of this compound become available, the generation of the specified article would be feasible.

Advanced Spectroscopic and X Ray Diffraction Characterization of 4 4 Methoxy Phenylethynyl Benzoic Acid

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Specific mass spectrometry data, including accurate molecular mass determination and fragmentation patterns for 4-(4-Methoxy-phenylethynyl)-benzoic acid, have not been reported in the reviewed literature.

X-ray Crystallography for Precise Solid-State Structural Determination

Detailed single-crystal X-ray diffraction data for this compound is not publicly available. Therefore, a definitive analysis of its solid-state structure is not possible at this time.

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a description of the crystal packing and specific intermolecular interactions for this compound cannot be generated.

Identification of Supramolecular Synthons and Hydrogen Bonding Networks

An analysis of the supramolecular synthons and hydrogen bonding networks is contingent on the availability of a solved crystal structure, which could not be located.

Computational Chemistry and Theoretical Investigations of 4 4 Methoxy Phenylethynyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of molecular science. DFT methods offer a favorable balance between computational cost and accuracy, making them ideal for studying medium-sized organic molecules. Methodologies such as the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) are frequently employed to predict a wide range of molecular properties. actascientific.comsemanticscholar.org

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. researchgate.netarxiv.org For 4-(4-methoxy-phenylethynyl)-benzoic acid, this process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.

The optimized structure reveals a largely planar arrangement, a consequence of the sp² hybridization of the phenyl carbons and the sp hybridization of the ethynyl (B1212043) carbons, which facilitates π-electron delocalization across the molecule. lumenlearning.commsu.edu However, slight torsional angles between the two aromatic rings may exist. Conformational analysis, which examines the energy landscape as a function of dihedral angles, can elucidate the rotational barriers and identify the most stable conformer. scispace.comuky.edu In systems like this, the extended, near-planar conformation is typically the most energetically favorable.

Below is a table of representative optimized geometric parameters calculated using DFT.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C≡C (ethynyl) | 1.21 Å |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Angle | C-C≡C | 178.5° |

| Bond Angle | O=C-O | 123.0° |

| Dihedral Angle | Car-Car-C≡C | ~180.0° |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of delocalized orbitals that extend over the entire molecule. libretexts.org The most critical of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.com

The HOMO represents the ability of a molecule to donate electrons and is associated with nucleophilic or electron-donating regions. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-phenyl ring. The LUMO, conversely, represents the ability to accept electrons and is associated with electrophilic or electron-accepting regions; in this case, it is anticipated to be concentrated on the benzoic acid moiety and the ethynyl bridge. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. actascientific.comajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. The conjugated nature of this molecule suggests a moderate energy gap, indicative of its potential for electronic applications. lumenlearning.commsu.edulibretexts.org

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.15 | Electron-donating ability |

| ELUMO | -1.95 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.20 | Chemical reactivity and stability |

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govkettering.edu These in silico predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. The calculated shifts generally show excellent correlation with experimental values, especially when systematic deviations are corrected using a reference compound like tetramethylsilane (B1202638) (TMS).

Vibrational Spectroscopy (IR & Raman): DFT calculations can also determine the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netresearchgate.net Theoretical spectra can be generated, and analysis of the potential energy distribution (PED) allows for the precise assignment of each vibrational mode to specific atomic motions (e.g., stretching, bending, or torsion). actascientific.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net

The table below compares theoretical and experimental values for key vibrational modes.

| Vibrational Mode | Assignment | Calculated (Scaled) Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|---|

| O-H stretch | Carboxylic acid | ~3050 (broad) | 2500-3300 (broad) docbrown.info |

| C≡C stretch | Alkyne | ~2215 | 2220-2210 |

| C=O stretch | Carboxylic acid | ~1705 | ~1700 docbrown.info |

| C=C stretch | Aromatic rings | ~1605 | ~1600 researchgate.net |

| C-O-C stretch | Methoxy (B1213986) ether | ~1250 | ~1245 |

Investigations of Intermolecular Interactions (e.g., Non-Covalent Interactions, Electrostatic Potentials)

The solid-state structure and macroscopic properties of a molecular compound are governed by its intermolecular interactions. Computational chemistry offers tools to visualize and quantify these forces. rsc.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. rsc.orgthaiscience.info It is color-coded to indicate regions of varying charge distribution: red signifies negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would show a strong negative potential (red) around the carbonyl and hydroxyl oxygens of the carboxylic acid group, making them primary sites for hydrogen bond acceptance. actascientific.comsemanticscholar.org A region of positive potential (blue) would be located on the acidic proton of the hydroxyl group, identifying it as a hydrogen bond donor.

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. arxiv.org By mapping the potential energy surface that connects reactants to products, it is possible to elucidate reaction mechanisms, identify intermediate species, and characterize the high-energy transition states that control reaction rates. wayne.edu

For this compound, theoretical models could be used to investigate various transformations. For example, the esterification of the carboxylic acid group could be modeled to determine the activation energy of the reaction with different alcohols. researchgate.net Similarly, addition reactions across the ethynyl triple bond could be explored. nih.gov

These calculations involve locating the transition state structure for each elementary step and calculating its energy. The energy difference between the reactants and the transition state defines the activation barrier, a key parameter in chemical kinetics. This in silico approach allows for the prediction of reaction feasibility and selectivity, guiding the design of synthetic routes and the development of new derivatives. researchgate.net

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as Organic Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable by judicious selection of the organic linker. researchgate.net The compound 4-(4-Methoxy-phenylethynyl)-benzoic acid possesses key features that make it an attractive organic linker for creating novel MOFs.

The design of MOFs relies on the principles of reticular synthesis, where the geometry of the organic linker and the coordination preference of the metal center dictate the topology of the resulting framework. Linkers based on this compound are particularly interesting due to their linear and rigid nature, which can lead to the formation of predictable and robust structures with high porosity.

The carboxylic acid group serves as the primary coordination site, readily binding to metal centers to form stable metal-carboxylate clusters (secondary building units, SBUs). This is one of the most common and well-understood interactions in MOF chemistry. researchgate.net The ethynyl (B1212043) (alkyne) group, while not typically a primary coordination site, contributes significantly to the linker's properties. Key design principles involving these functionalities include:

Linearity and Rigidity: The phenylethynyl unit provides a linear and rigid backbone. This rigidity helps in the formation of ordered, crystalline frameworks with permanent porosity, as opposed to flexible linkers which can lead to framework collapse upon solvent removal.

Extended Length: The length of the linker directly influences the pore size of the resulting MOF. The extended conjugation provided by the phenylethynyl bridge allows for the construction of MOFs with larger pores, which is desirable for applications such as gas storage and catalysis involving large molecules.

Functionalization: The methoxy (B1213986) group (-OCH₃) acts as a functional decoration on the pore walls of the MOF. This electron-donating group can influence the electronic properties of the framework and can interact with guest molecules, potentially enhancing selectivity in adsorption or catalytic processes.

The combination of a strong coordinating group (carboxylate) and a rigid, functionalized π-conjugated spacer (methoxy-phenylethynyl) allows for precise control over the structural and chemical environment within the MOF.

The functional components of this compound make MOFs derived from it promising candidates for catalytic applications. MOFs can serve as platforms for catalysis by providing high concentrations of active sites within a porous and stable structure. researchgate.netrsc.org

For CO₂ reduction , MOFs can act as catalysts in several ways: through photocatalysis, electrocatalysis, or chemical fixation. rsc.orgmdpi.com A MOF built with this compound could contribute to this process in the following manner:

Light Harvesting: The extended π-conjugation of the linker allows it to act as an antenna, absorbing light energy and transferring it to the catalytic metal centers. This is crucial for photocatalytic CO₂ reduction. researchgate.net

Active Sites: While the linker itself can be photochemically active, it is more common for the metal nodes to serve as the primary catalytic sites. The linker's role is to maintain a stable, porous framework that allows CO₂ molecules to access these sites. mdpi.com

Surface Functionality: The methoxy groups lining the pores can increase the local concentration of CO₂ molecules through favorable interactions, thereby enhancing the efficiency of the reduction process at the metal centers.

For hydrogen evolution , typically a photocatalytic process, the MOF would need to facilitate the reduction of protons to H₂. The phenylethynyl-based linker can absorb light and generate electron-hole pairs. The electrons can then be transferred to the metal nodes or to co-catalysts incorporated within the MOF to drive the hydrogen evolution reaction. The high surface area of the MOF ensures a large number of active sites are available for the reaction.

While specific catalytic data for a MOF synthesized from this compound is not extensively reported, the structural motifs are well-suited for these applications, making it a compound of significant interest for future research in MOF-based catalysis.

Supramolecular Self-Assembly and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The ability of this compound to form predictable and robust intermolecular interactions, primarily through hydrogen bonding, makes it a valuable component for crystal engineering and the study of supramolecular self-assembly.

The most dominant interaction for this molecule in the solid state is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form strong, directional O-H···O hydrogen bonds, leading to the formation of well-defined supramolecular synthons. The most common motif is the centrosymmetric dimer, where two molecules are linked by a pair of hydrogen bonds, creating a stable eight-membered ring. nih.govnih.gov

Beyond the primary carboxylic acid dimer formation, other weaker interactions play a crucial role in directing the three-dimensional packing of the molecules:

π-π Stacking: The electron-rich aromatic rings of the phenylethynyl system can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···O Interactions: The various C-H bonds in the molecule can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl and methoxy groups of neighboring molecules.

C-H···π Interactions: The acidic ethynyl C-H bond can interact with the electron clouds of the aromatic rings of adjacent molecules.

These directional, non-covalent interactions collectively guide the molecules to self-assemble into ordered, crystalline structures. By understanding and controlling these interactions, it is possible to design materials with specific properties, such as nonlinear optical activity or specific host-guest capabilities. While the specific crystal structure of this compound is not detailed in the reviewed literature, the analysis of its functional groups allows for a confident prediction of its self-assembly behavior based on established principles of supramolecular chemistry.

Formation of Hydrogen-Bonded Assemblies and Cocrystals

The carboxylic acid group is a powerful functional group for directing the self-assembly of molecules through predictable hydrogen-bonding interactions. In the case of this compound, this moiety readily forms robust hydrogen-bonded dimers, a common and stable supramolecular synthon.

Further complexity and functional diversity are achieved through cocrystallization, a technique where the target molecule is crystallized with a second, different molecule (a coformer) to create a new crystalline solid with unique properties. The formation of cocrystals allows for the fine-tuning of the solid-state architecture. For instance, cocrystallization with complementary hydrogen-bond acceptors, such as pyridine-based molecules, can disrupt the typical carboxylic acid dimer and form acid-pyridine hydrogen bonds. This strategy has been explored with various benzoic acid derivatives to create linear, tape-like, or more complex network structures. While specific studies on this compound are not extensively detailed in isolation, the principles of crystal engineering established with structurally similar 4-alkoxybenzoic acids demonstrate their propensity to form 2:1 cocrystals with bipyridyl compounds, linked by strong O-H···N hydrogen bonds.

Control over Solid-State Optical and Electronic Properties

The solid-state arrangement of molecules, dictated by intermolecular interactions like hydrogen bonding, directly influences the bulk optical and electronic properties of the material. The extended π-conjugated system of the tolan backbone in this compound is responsible for its intrinsic photophysical properties, such as fluorescence.

By controlling the packing of these molecules in the solid state, it is possible to modulate these properties. For example, forming specific hydrogen-bonded assemblies can enforce a chiral arrangement of the molecules in the crystal lattice, even if the molecule itself is achiral. This supramolecular chirality can give rise to properties like Circular Dichroism (CD) in the solid state. The ability to engineer the crystal packing through cocrystallization provides a pathway to manipulate π-π stacking distances and orientations, which in turn affects charge transport and optical responses, making these materials interesting for applications in organic electronics.

Exploration of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). The design of effective hosts relies on a combination of size, shape, and functional group complementarity. The rigid, linear structure of this compound makes it an excellent component for building larger, well-defined host architectures.

When incorporated into macrocycles or molecular cages, the phenylethynylbenzoic acid unit can act as a rigid spacer and a recognition site. The aromatic rings can participate in π-π stacking interactions with guests, while the carboxylic acid and methoxy groups can act as specific hydrogen-bond donor/acceptor sites. This allows for selective binding of guest molecules that fit within the host's cavity and interact favorably with its functional groups, which is a foundational principle of molecular recognition.

Utility as a Versatile Building Block in Divergent Organic Synthesis for Complex Molecular Architectures

In the realm of organic synthesis, this compound serves as a highly valuable and versatile building block. Its bifunctional nature—possessing a carboxylic acid at one end and a methoxyphenyl group at the other, separated by a rigid alkyne linker—allows for its incorporation into a wide array of more complex molecules through well-established chemical transformations.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(4-Methoxy-phenylethynyl)-benzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a Sonogashira coupling between 4-iodobenzoic acid and 4-methoxyphenylacetylene. Key parameters include:

- Catalyst system : 5–10 mol% Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst .

- Solvent and base : Use anhydrous THF or DMF with triethylamine to neutralize HI byproducts .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours .

Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy protons (δ 3.8 ppm, singlet) and ethynyl carbons (δ 85–95 ppm). Carboxylic acid protons may appear broadened in DMSO-d₆ .

- IR Spectroscopy : Confirm O-H stretch (2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- HPLC-UV : Use a C18 column (λ = 254 nm) with acetonitrile/water (0.1% TFA) mobile phase to assess purity (>98%) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight amber vials under nitrogen at -20°C. Stability data from analogous compounds () show <5% decomposition over 6 months under these conditions. Avoid exposure to strong oxidizers (e.g., HNO₃) and humidity .

Advanced Research Questions

Q. How should researchers approach optimizing solvent systems and catalyst combinations to resolve low yield issues in the Sonogashira synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvents (THF vs. DMF), Pd catalysts (heterogeneous Pd/C vs. homogeneous Pd(PPh₃)₄), and bases (Et₃N vs. K₂CO₃). Use a central composite design to model interactions .

- Case Study : reports a 20% yield increase in THF with Pd(PPh₃)₄ compared to DMF due to improved solubility of intermediates.

- Troubleshooting : If byproducts dominate, add a scavenger (e.g., tetraethylammonium chloride) or reduce reaction time to minimize side reactions .

Q. What strategies are recommended for investigating the biological interactions of this compound with enzyme targets like COX-2?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding modes at COX-2’s active site. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the methoxy group .

- In Vitro Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized COX-2 .

- Enzyme Inhibition Assay : Compare IC₅₀ values against celecoxib (positive control) in a COX-2 fluorometric assay .

Q. How can contradictory solubility data (polar vs. non-polar solvents) be reconciled through experimental design?

- Methodological Answer :

- Phase Solubility Studies : Prepare saturated solutions in binary systems (e.g., DMSO/water, ethanol/hexane) and quantify solubility via UV-Vis (λmax = 270 nm).

- Statistical Analysis : Apply ANOVA to identify solvent polarity and temperature as critical factors. For example, shows enhanced solubility in DMSO/water (70:30) at 40°C .

- Alternative Approach : Use dynamic light scattering (DLS) to monitor aggregation in non-polar solvents, which may artificially lower measured solubility .

Key Notes

- Structural analogs (e.g., ) inform methodologies for synthesis and bioactivity studies.

- Advanced questions emphasize systematic optimization (DoE) and multi-modal validation (SPR + docking).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。